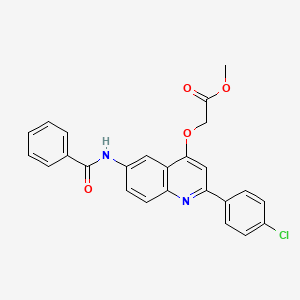

![molecular formula C18H23N5O3S B2990732 2-((7-(4-乙氧基苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)-1-吗啉代乙酮 CAS No. 921789-46-0](/img/structure/B2990732.png)

2-((7-(4-乙氧基苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)-1-吗啉代乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

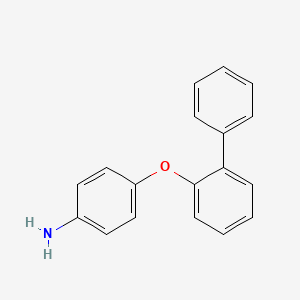

The compound “2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazole ring, a thioether group, and a morpholino group .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like S-alkylation . The synthesis of 1,2,4-triazole-containing scaffolds, which are present in this compound, has been extensively studied .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazo[2,1-c][1,2,4]triazole ring might undergo reactions typical for heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar morpholino group might increase its solubility in polar solvents .科学研究应用

除草活性

对新型三唑啉酮衍生物的研究,包括具有与所讨论化合物相似的结构的化合物,已证明具有有希望的除草活性。这些研究旨在鉴定原卟啉氧化酶抑制剂,这是除草剂作用的关键靶标。研究结果表明,某些三唑啉酮衍生物表现出显着的除草效果,有可能为农业环境中的杂草控制提供新的解决方案 (Luo 等人,2008 年)。

抗氧化和抗癌活性

与目标化合物在结构上相似的衍生物已被探索其抗氧化和抗癌活性。此类研究表明,某些衍生物具有显着的抗氧化特性,超过了已知抗氧化剂(如抗坏血酸)的抗氧化特性。此外,这些化合物已证明对各种癌细胞系具有细胞毒性作用,突出了它们在癌症研究和治疗中的潜力 (Tumosienė 等人,2020 年)。

抗菌剂

对含有吗啉部分的三唑衍生物的研究表明,这些化合物表现出抗菌活性。这表明它们在开发新的抗菌剂方面具有潜在的应用,这对于解决日益严重的抗生素耐药性问题至关重要 (Sahin 等人,2012 年)。

抗真菌活性

已合成与所讨论结构相关的咪唑和三唑衍生物并测试了它们的抗真菌活性。这些化合物对念珠菌属表现出中等到强效,表明它们作为抗真菌剂的潜力 (Massa 等人,1992 年)。

缓蚀

对咪唑衍生物的研究也涉及它们在缓蚀中的应用。这些研究表明,某些咪唑化合物可以显着抑制金属腐蚀,表明它们在金属保存至关重要的工业应用中的实用性 (Prashanth 等人,2021 年)。

未来方向

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .

Biochemical Pathways

The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .

属性

IUPAC Name |

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIQBFDMVDWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)

![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)